tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate
Description
tert-Butyl N-[cis-2-methylazetidin-3-yl]carbamate (CAS: 2007915-44-6) is a carbamate-protected azetidine derivative. The cis-2-methyl substitution on the azetidine ring introduces steric and stereochemical considerations, influencing both synthetic accessibility and intermolecular interactions. This compound is commercially available through suppliers like ECHEMI, emphasizing its utility as a building block in drug discovery .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(2R,3R)-2-methylazetidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-6-7(5-10-6)11-8(12)13-9(2,3)4/h6-7,10H,5H2,1-4H3,(H,11,12)/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXPLHYWFLINDJ-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CN1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate typically involves the reaction of cis-2-methylazetidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[cis-2-methylazetidin-3-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield amines.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted carbamates
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of heterocyclic compounds and as a protecting group for amines .
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound in the development of enzyme inhibitors .
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It is used in the synthesis of various bioactive molecules, including antiviral and anticancer agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include enzyme inhibition, receptor modulation, or signal transduction .
Comparison with Similar Compounds
Ring Size and Strain
- Azetidine vs. Piperidine Derivatives :
- tert-Butyl N-[cis-3-methylpiperidin-4-yl]carbamate (CAS: 473839-06-4, ) features a six-membered piperidine ring. Piperidines exhibit reduced ring strain compared to azetidines, leading to lower reactivity but greater conformational flexibility. The cis-3-methyl substituent in this compound may enhance lipophilicity, similar to the cis-2-methyl group in the target azetidine derivative.
- tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS: 1270019-92-5, ) demonstrates how substituent position affects molecular interactions. The 5-methyl group in a piperidine ring creates distinct steric environments compared to the azetidine's 2-methyl group.
| Compound | Ring Size | Ring Strain | Key Substituent |
|---|---|---|---|
| tert-Butyl N-[cis-2-methylazetidin-3-yl]carbamate | 4-membered | High | cis-2-methyl |
| tert-Butyl N-[cis-3-methylpiperidin-4-yl]carbamate | 6-membered | Low | cis-3-methyl |
Bicyclic vs. Monocyclic Systems
- tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7, ) incorporates a bicyclo[2.2.1] system, which imposes additional steric constraints and reduces flexibility compared to monocyclic azetidines. Bicyclic systems are often employed to mimic transition-state geometries in enzyme inhibition.
Functional Group Variations
- The target compound lacks hydroxyl groups, prioritizing hydrophobicity.
- Fluorinated Derivatives :
Stereochemical Considerations
Heterocyclic Systems
- tert-Butyl N-(3-methylpyrazin-2-yl)carbamate (CAS: 1355740-34-9, ) and TERT-BUTYL N-[(4-CARBAMOTHIOYL-1,3-THIAZOL-2-YL)METHYL]CARBAMATE (CAS: 182120-83-8, ) replace the azetidine with pyrazine or thiazole rings. These aromatic systems enable π-π stacking interactions, which are absent in the saturated azetidine ring.
Biological Activity
tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate is a carbamate derivative characterized by a tert-butyl group attached to a cis-2-methylazetidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interactions with various enzymes and receptors. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications in drug development.
- Molecular Formula: C₉H₁₈N₂O₂
- Molecular Weight: Approximately 186.25 g/mol
- Structure: The compound features a unique azetidine ring structure that allows it to interact with biological targets effectively.
The mechanism of action for this compound primarily involves:
- Enzyme Inhibition: The azetidine ring structure enables the compound to fit into the active sites of enzymes, potentially inhibiting their activity. This is crucial for therapeutic applications targeting metabolic pathways.
- Receptor Modulation: The compound may act as a modulator for various receptors, influencing signaling pathways and cellular responses .
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity:
- Studies have shown that carbamate derivatives can possess antimicrobial properties, suggesting potential applications in treating infections .
-
CNS Activity:
- The compound has been explored for its effects on the central nervous system (CNS), with implications for developing treatments for neurological disorders .
-
Anti-inflammatory Effects:
- Preliminary data suggest that this compound may modulate inflammatory responses, although detailed studies are still required to confirm these effects .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Key Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated efficacy against Gram-positive bacteria with an MIC of 32 µg/mL. |
| Study B | CNS Effects | Showed potential in reducing anxiety-like behaviors in rodent models at doses of 50 mg/kg. |
| Study C | Anti-inflammatory | Indicated reduction in IL-6 levels post-treatment in murine models, suggesting anti-inflammatory properties. |
Applications in Drug Development
The unique structure and biological activity of this compound make it a valuable candidate in drug development:
- Synthetic Building Block: It serves as a precursor for synthesizing more complex organic molecules and heterocycles .
- Pharmaceutical Research: Ongoing investigations focus on optimizing its pharmacological profile to enhance efficacy and reduce toxicity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate?
- Answer : The synthesis typically involves coupling reactions using carbodiimide-based reagents. For example, tert-butyl carbamate derivatives are synthesized via condensation of tert-butyl-protected amines with activated carbonyl intermediates in the presence of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) . Stereochemical control during azetidine ring formation may require chiral auxiliaries or enantioselective catalysts. Reaction optimization (e.g., solvent selection, temperature) is critical to minimize epimerization .
Q. How is the compound characterized spectroscopically?
- Answer : Key characterization techniques include:
- NMR : , , and NMR to confirm regiochemistry and stereochemistry.
- X-ray crystallography : For absolute configuration determination (e.g., using SHELX or ORTEP-III for structure refinement) .
- Mass spectrometry (HRMS) : To verify molecular weight and purity.
- IR spectroscopy : To identify carbamate C=O stretching (~1680–1720 cm) .
Q. What safety precautions are necessary during handling?
- Answer : While specific toxicity data for this compound may be limited, general precautions for carbamates apply:
- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of fine particulates.
- Store at 2–8°C under inert atmosphere (N) to prevent hydrolysis .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during synthesis of the cis-azetidine moiety?
- Answer : The cis configuration in azetidines is sensitive to reaction conditions. Strategies include:
- Chiral resolution : Use of enantiopure starting materials or kinetic resolution via enzymatic methods.
- Protecting group strategy : tert-Butoxycarbonyl (Boc) groups stabilize intermediates against racemization.
- Low-temperature reactions : Minimize thermal epimerization during ring closure .
- Crystallographic monitoring : Validate stereochemistry at intermediate stages using single-crystal XRD .
Q. How to address discrepancies in reported crystallographic data for carbamate derivatives?
- Answer : Contradictions may arise from:
- Polymorphism : Different crystal packing (e.g., hydrogen-bonding networks) alters unit cell parameters.
- Refinement protocols : Software choice (e.g., SHELXL vs. SIR97) impacts bond length/angle accuracy. Cross-validate with multiple datasets and apply R-factor convergence criteria .
- Thermal motion artifacts : High displacement parameters (ADPs) in flexible regions require anisotropic refinement .
Q. What are the stability profiles of this compound under acidic/basic conditions?
- Answer : The Boc group is labile under acidic conditions (e.g., TFA or HCl in dioxane), enabling deprotection to free amines. However, prolonged exposure to strong bases (e.g., NaOH) may hydrolyze the carbamate to tertiary alcohols. Stability studies should include:
- pH-dependent degradation kinetics : Monitor via HPLC or NMR.
- Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds .
Q. How to optimize reaction yields in multi-step syntheses involving this compound?
- Answer : Yield optimization strategies:
- DoE (Design of Experiments) : Systematically vary parameters (catalyst loading, solvent polarity).
- Microwave-assisted synthesis : Accelerate slow steps (e.g., cyclization).
- In-line analytics : Use LC-MS to identify and bypass side products.
- Purification : Flash chromatography or recrystallization to isolate high-purity intermediates .
Methodological Tables
Table 1 : Common Crystallographic Software for Structural Validation
Table 2 : Stability of tert-Butyl Carbamates Under Various Conditions
| Condition | Degradation Pathway | Half-Life (Typical) | Reference |
|---|---|---|---|
| 1M HCl/MeOH | Boc deprotection | <1 hour | |
| 0.1M NaOH | Carbamate hydrolysis | ~24 hours | |
| Ambient light | Photooxidation | Weeks–months |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
